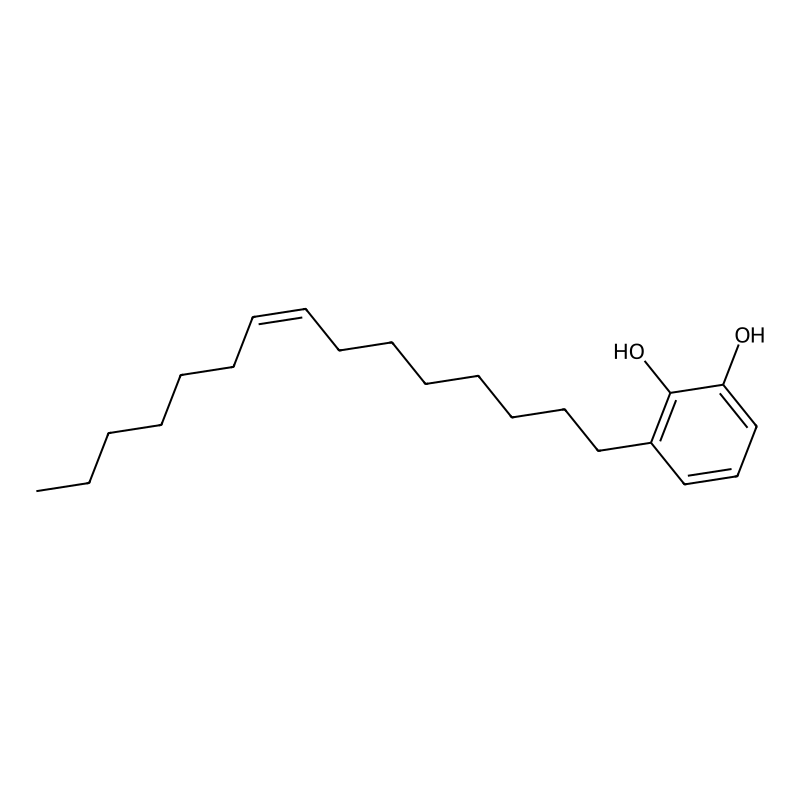

Urushiol II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Proposed Biosynthetic Pathway to Urushiol

The diagram below outlines the current understanding of the urushiol biosynthesis pathway, based on recent experimental evidence.

Current understanding of the urushiol biosynthesis pathway, showing key intermediates and supporting evidence. [2] [1]

Key Metabolic Intermediates and Evidence

The table below summarizes the core intermediates in the proposed pathway and the experimental data that supports their role.

| Metabolic Intermediate | Role in Pathway | Experimental Evidence |

|---|---|---|

| C16/C18 Fatty Acid | Proposed initial substrate for a polyketide synthase. [1] | Pathway inferred from first principles and structural analysis. [2] |

| Anacardic Acid | Proposed cyclized and aromatized intermediate. [1] | First identified in poison ivy hairy root cultures; presence supports its role as a precursor. [1] |

| Cardanol | Penultimate metabolite (stable intermediate) before final hydroxylation. [2] | C15-cardanol congeners identified in nascent poison ivy seedling extracts; levels correlated with urushiol congeners. [2] |

| Urushiol | Final allergenic product of the pathway. | Accumulation and congener composition analyzed via GC-MS in multiple studies. [2] [1] |

Quantitative Data on Urushiol Composition

Research has revealed significant variation in urushiol content, influenced by genetics and environment. The data in the table below highlights this quantitative variability.

| Parameter | Quantitative Findings | Experimental Context |

|---|---|---|

| Accession-Level Variation | Steady-state urushiol levels showed significant differences between geographically isolated populations. [2] | In vitro germinated seedlings from different US states (e.g., Texas, Virginia, Iowa) were analyzed. [2] |

| Extreme Value Range | Highest to lowest total C15- and C17-urushiol levels varied by over two orders of magnitude (96.1-fold and 108.8-fold, respectively). [2] | Analysis of individual seedlings across all accessions, indicating a wide natural range of production. [2] |

| C15:C17 Urushiol Ratio | Maximum and minimum C15:C17 urushiol ratio across accessions differed by no more than 3-fold. [2] | Suggests that the biosynthesis of C15 and C17 urushiols is highly correlated within a plant. [2] |

| Novel Isomers Identified | Multiple novel C15 and C17 urushiol isomers with identical m/z but different elution times were identified. [2] | GC-MS analysis revealed previously unreported isomers, expanding known urushiol diversity. [2] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.

Plant Material and In Vitro Germination [2]

- Source: Poison ivy drupes were collected from geographically isolated populations across the United States.

- Sterilization & Germination: Drupes were scarified, surface-sterilized, and germinated in the dark on synthetic media in Magenta boxes to produce etiolated seedlings.

- Harvesting: Seedlings were harvested at the "nascent fully-emerged" stage, frozen, and stored for analysis to ensure developmental consistency.

Hairy Root Culture Transformation [1]

- Objective: To establish a system for molecular genetic characterization of urushiol biosynthesis.

- Method:

- Agrobacterium Strain: Used Agrobacterium rhizogenes (strains R1000 or ATCC15834).

- Inoculation: Hypocotyls of etiolated poison ivy seedlings were prick-inoculated with the bacteria.

- Selection: Excised hypocotyl segments with emerging callus and roots were transferred to hormone-independent selection media to establish stable hairy root lines.

- Transgenesis: The protocol successfully incorporated a Firefly Luciferase reporter gene at high frequency, confirming its utility for genetic studies.

Metabolite Extraction and Analysis by GC-MS [2] [1]

- Extraction: Alkylphenols (urushiol, cardanols) were extracted from frozen seedling tissue or hairy root cultures.

- Derivatization: Extracts were derivatized, typically using trimethyl-silane (TMS), to make them volatile for GC-MS analysis.

- Analysis:

- Separation: Metabolites were separated by gas chromatography (GC).

- Identification & Quantification: Metabolites were identified using mass spectrometry (MS) by comparing their mass-to-charge ratios (m/z) and elution times to standards or predicted structures. Quantification was based on peak areas.

Key Research Gaps and Future Directions

Despite recent progress, several critical questions remain unanswered, presenting opportunities for further research:

- Enzyme Identification: While the pathway is proposed, the specific genes encoding enzymes like the polyketide synthase (PKS), the decarboxylase, and the cardanol-specific hydroxylase have not been conclusively identified or characterized. [2] [1]

- Regulatory Mechanisms: It is unclear how the pathway is regulated to produce the specific mixture of urushiol congeners (C15 vs. C17, saturated vs. unsaturated) and what genetic factors underlie the observed accession-level differences. [2]

- Full Pathway Validation: The proposed pathway requires further validation through techniques such as isotopic labeling to trace flux and functional assays of the putative enzymes in a heterologous system.

References

cardanol hydroxylase activity in urushiol biosynthesis

Biochemical Background and Initial Evidence

Urushiol is a mixture of catechols with alkyl or alkenyl side chains of 15 or 17 carbons. The complete biosynthetic pathway has historically contained gaps, particularly in the final steps.

- The Metabolic Precursor Hypothesis: It was long proposed that urushiol is derived from anacardic acid. A key unanswered question was whether the conversion proceeded directly to urushiol or occurred via a stable intermediate, cardanol [1] [2].

- Empirical Validation of Cardanol: A 2019 study provided the first empirical evidence for cardanol as a penultimate metabolite. Researchers identified a suite of C15-cardanol congeners and isomers in poison ivy seedling extracts that directly corresponded to the C15-urushiol congeners observed [1] [2] [3]. This discovery strongly supported a two-step pathway where anacardic acid is first decarboxylated to cardanol, which is then hydroxylated to form urushiol.

- Proposal of Cardanol Hydroxylase: Based on this evidence, the study proposed that the final step is catalyzed by a dedicated cardanol-specific hydroxylase activity [1] [2] [3].

The following table summarizes the key differences between these related phenolic lipids.

| Compound | Core Structure | R-Group | Notable Characteristics |

|---|---|---|---|

| Anacardic Acid | Salicylic acid derivative | C15 or C17 (saturated or unsaturated) chain | Carboxyl group present; found in cashew nutshell liquid [4] |

| Cardanol | Phenol (monohydric benzene-1-ol) | C15 or C17 (saturated or unsaturated) chain | Decarboxylated derivative of anacardic acid; proposed stable intermediate in urushiol biosynthesis [1] [2] |

| Urushiol | Catechol (benzene-1,2-diol) | C15 or C17 (saturated or unsaturated) chain | The contact allergen from poison ivy; final product of the proposed pathway [1] |

The diagram below illustrates this proposed biosynthetic pathway from the foundational 2019 research.

Proposed two-step biosynthetic pathway from anacardic acid to urushiol via cardanol.

Current Research and Methodologies

A major ongoing USDA-NIFA funded project (2022-2026) aims to definitively characterize these late metabolic steps. The experimental approaches provide a template for how this research is being conducted [5].

Transcriptional Profiling to Identify Candidates

- Objective: To identify poison ivy transcripts whose expression levels are positively correlated with urushiol accumulation across different tissues.

- Methodology: RNA sequencing (RNA-Seq) is performed on a diverse panel of 18 poison ivy organs with varying urushiol levels. Bioinformatic analysis (linear regression) identifies transcripts that are differentially expressed and correlated with urushiol abundance.

- Outcome: The project has successfully identified 18 candidate transcripts that meet the criteria. These encode enzyme families consistent with oxidative hydroxylation, such as cytochrome P450s, oxoglutarate-dependent oxygenases, and flavin-dependent monooxygenases [5].

Biochemical Validation of Enzyme Activity

- Objective: To test whether the candidate enzymes can catalyze the conversion to urushiol.

- Methodology: Candidate transcripts are cloned and expressed in a heterologous system. The recombinant enzymes are then assayed in vitro for their ability to convert potential substrates (anacardic acid or cardanol) into urushiol. A complementary in planta assay involves transiently expressing the candidate genes in Nicotiana benthamiana leaves infiltrated with anacardic acid and monitoring for urushiol production [5].

- Challenges: Initial attempts to detect reproducible hydroxylase activity in crude poison ivy cell-free extracts were unsuccessful, highlighting the technical difficulty of this work [5].

Genetic Validation in Plant Cultures

- Objective: To confirm the essential role of the candidate genes in urushiol production within living plant tissue.

- Methodology: Reverse genetics techniques, such as RNA interference (RNAi) or CRISPR genome editing, are used to suppress or knock out the candidate genes in transgenic poison ivy hairy root cultures. The resulting cultures are then analyzed for a reduction in urushiol levels, providing functional evidence [5].

Future Research and Implications

The confirmation of a specific cardanol hydroxylase would complete the understanding of urushiol biosynthesis and has significant applied implications:

- Bio-sustainable Production: Foundational knowledge of the biosynthetic pathway and enzymes enables synthetic biology approaches. This could lead to the engineering of microbes or agricultural systems for the industrial-scale production of urushiol, which is a high-value natural polymer for coatings and adhesives, reducing reliance on extraction from slow-growing plants [5].

- Specific Inhibitor Development: Identifying the exact enzyme could open avenues for developing highly specific inhibitors. These could have applications as topical treatments to prevent poison ivy dermatitis or as ecological management tools for controlling poison ivy growth [1].

The current state of research on cardanol hydroxylase activity is that the pathway has been strongly inferred through metabolite profiling, and the hunt for the specific gene and enzyme is in its final, active stages.

References

- 1. Accession-Level Differentiation of Urushiol Levels, and Identification of... [pmc.ncbi.nlm.nih.gov]

- 2. Accession-Level Differentiation of Urushiol Levels, and ... [mdpi.com]

- 3. Accession-Level Differentiation of Urushiol ... [pubmed.ncbi.nlm.nih.gov]

- 4. Cardol - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Characterization of Late Metabolic Steps in Poison Ivy ... [portal.nifa.usda.gov]

novel C15 and C17 urushiol isomers identification

Experimental Workflow for Identification

The identification of these novel isomers was achieved through a controlled in-vitro growth study and targeted chemical analysis [1] [2]. The following diagram outlines the core experimental workflow.

Experimental Workflow for Urushiol Isomer Identification

Detailed Protocols for Key Steps

- Plant Material and Growth Conditions: The study used poison ivy seedlings from geographically isolated populations. Seeds were scarified and germinated under sterile conditions to ensure a homogeneous environment [1] [2].

- Sample Preparation: Seedlings were harvested at a precise developmental stage. Alkylphenols were extracted from the frozen tissue, likely using organic solvents [1] [2].

- Derivatization and GC-MS Analysis: Extracts were derivatized using N-trimethylsilylimidazole (TMS) to make urushiol compounds more volatile for GC-MS [3]. Analysis was performed using a Rxi-5ms column with specific temperature programming [3].

- Isomer Identification: Novel isomers were identified based on identical mass-to-charge ratios but different GC elution times, indicating distinct compounds with the same molecular formula [1] [2].

Analytical Techniques and Biosynthesis

Different mass spectrometry techniques offer varying advantages, as summarized in the table below.

| Technique | Key Application | Sensitivity | Key Detail |

|---|---|---|---|

| GC-MS (SIM Mode) | Detects total alk-(en)-yl catechols | High | Programmed to monitor fragment ions m/z 179 and 267 (TMS-derivatized 3-methylcatechol) [3]. |

| LC-MS/MS | Detects specific urushiol congeners | High | Targeted detection of multiple pentadecylcatechols and heptadecylcatechols [3]. |

The study also identified cardanol congeners corresponding to the novel urushiol isomers [1] [2]. This supports the biosynthetic pathway where cardanols are precursors to urushiols, converted by a proposed cardanol-specific hydroxylase activity [1] [2].

Biological and Research Implications

- Allergenic Potency: The degree of unsaturation in the urushiol side chain is critical; congeners with more double bonds are more potent allergens [1] [4]. Novel isomers may have different allergenic properties.

- Accession-Level Variation: Significant differences in urushiol accumulation levels and congener composition exist between geographically isolated poison ivy populations, suggesting genetic differentiation and local adaptation [1] [2].

These findings open several promising research directions, including elucidating the complete urushiol biosynthetic pathway, characterizing the enzymatic activity of the proposed cardanol hydroxylase, and investigating the specific allergenicity of each novel isomer.

References

Accession-Level Differentiation of Urushiol Congeners

The following tables consolidate key quantitative findings on urushiol congener composition and the experimental workflow for its analysis.

Table 1: Urushiol Congener Composition by Plant Source

| Plant Source | Alkyl Chain Length | Degree of Unsaturation | Relative Abundance (%) | Key Differentiating Factors | Reference |

|---|---|---|---|---|---|

| Poison Ivy (T. radicans) | C15 (Pentadecyl) | 0-3 double bonds | Varies by accession [1] | Geographically isolated populations show different accumulation levels [1]. | [1] [2] |

| C17 (Heptadecyl) | 2-4 double bonds | Varies by accession [1] | [1] [2] | ||

| Japanese Lacquer Tree (T. vernicifluum) | C15 (Pentadecyl) | 0-3 double bonds | C15:3 (~65%) is dominant [2] | Higher proportion of tri-unsaturated C15 congeners compared to other sources [2]. | [2] |

| C17 (Heptadecyl) | 1-2 double bonds | Low abundance [2] | [2] | ||

| Poison Oak (T. pubescens) | C15 & C17 | 0-4 double bonds | C17:3 (35-63%) is dominant [2] | High abundance of C17-chain urushiols, particularly C17:3 [2]. | [2] |

| Mango (M. indica) | C15 & C17 | Resorcinol core | C17:1 (53%) and C17:2 (33%) are dominant [2] | Contains alk(en)yl resorcinols, not catechols (urushiols) [2]. | [2] |

Table 2: Key Experimental Protocols for Urushiol Analysis

| Protocol Step | Core Methodology | Technical Details & Critical Parameters | Application Example |

|---|---|---|---|

| 1. Sample Preparation | In vitro seedling germination or plant material extraction [1] [3]. | Homogeneous growth conditions (e.g., Magenta boxes) to minimize environmental variance; tissue harvested at a specific developmental stage [1]. | Comparing nascent seedlings from geographically isolated poison ivy accessions [1]. |

| 2. Compound Extraction | Solvent extraction from plant tissue or products [4] [3]. | Use of organic solvents like Dichloromethane (DCM) or Hexane; centrifugation for phase separation [4] [3]. | Extracting urushiol from consumer products labeled to contain Toxicodendron [4]. |

| 3. Derivatization | Silanization for Gas Chromatography (GC) analysis [1] [4]. | Treatment with agents like N-trimethylsilylimidazole (TMS) to increase volatility and stability for GC [1] [4]. | Detecting 3-methylcatechol (3MC) as a surrogate fragment for alk(en)yl catechols [4]. |

| 4. Separation & Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [1] [4] [5]. | GC-MS: SIM mode to monitor characteristic fragment ions (e.g., m/z 179, 267 for TMS-urushiol) [1] [4]. HPLC: UV detection with specific markers for quantification [5]. | Identifying novel C15 and C17 urushiol isomers in poison ivy seedlings [1]; quantifying thitsiol and urushiol in lacquer tree sap [5]. |

Detailed Experimental Workflow

For a typical study investigating accession-level differentiation, the process can be summarized in the following workflow. The DOT script below generates a diagram of this process.

Experimental workflow for urushiol analysis from sample to data.

Key Research Insights

- Novel Isomers and Biosynthesis: Research has identified previously unknown C15 and C17 urushiol isomers in poison ivy seedlings [1]. The presence of cardanols in these extracts provides empirical evidence supporting that cardanols are stable intermediates in urushiol biosynthesis, likely acted upon by a cardanol-specific hydroxylase [1].

- Allergenic Mechanism: Urushiols are pro-electrophilic haptens. Studies show they localize to mitochondria and inhibit the mitochondrial electron transport chain, specifically within Complex III between cytochromes bL and bH [6]. This mitochondrial dysfunction is a proposed mechanism for initiating the innate immune response in contact dermatitis, and the allergenicity is potentiated with increasing unsaturation in the aliphatic chain [6].

References

- 1. - Accession of Level Levels, and... Differentiation Urushiol [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 3. WO2014081988A1 - Extraction and purification of urushiol from... [patents.google.com]

- 4. Urushiol Compounds Detected in Toxicodendron-Labeled ... [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Detection of Thitsiol and Urushiol as Markers ... [mdpi.com]

- 6. Allergens of the urushiol family promote mitochondrial dysfunction by... [pmc.ncbi.nlm.nih.gov]

urushiol II chemical ecology in Toxicodendron radicans

Chemical Identity and Biosynthesis

Urushiols are alk(en)yl catechol derivatives with 15- or 17-carbon side chains that can be saturated or have 1-3 double bonds [1] [2]. The specific structure influences allergenicity, with greater unsaturation correlating to higher allergenic potential [1].

The proposed biosynthetic pathway begins with fatty acid metabolism, but the specific genes and enzymes involved are not fully characterized [1] [3]. Key genomic and transcriptomic resources are under development to identify urushiol biosynthetic genes [3].

Figure 1: Proposed biosynthetic pathway for urushiols. A confirmed pathway involves anacardic acid as a precursor (green), while other steps (blue) are postulated but not fully validated [1] [3].

Spatial Distribution and Variation

Advanced imaging reveals that different urushiol congeners accumulate in distinct plant tissues, suggesting complex regulation:

- C15 Urushiols (e.g., C15:1, C15:2) are primarily localized to resin ducts [1]

- C17 Urushiols (e.g., C17:2, C17:3) are more widely distributed in cortex and vascular tissues [1]

This differential distribution could indicate separate biosynthesis sites or transport mechanisms [1]. Urushiol accumulation also varies by plant organ, with developing drupes (fruits) showing significantly higher levels, making them promising for studying biosynthetic gene expression [3].

Proposed Ecological Roles

Urushiol's primary ecological function is considered pre-formed chemical defense. Research indicates it is not inducible by simulated herbivory or stress hormones like jasmonic acid, supporting its role as a constitutive defense [3]. However, the specific herbivores or pathogens targeted remain unclear.

Analytical Methods for Study

The table below summarizes key techniques for investigating urushiol chemical ecology:

| Method | Application | Key Insights | References |

|---|---|---|---|

| MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging) | In-situ localization of different urushiol congeners in plant tissues. | Revealed distinct tissue-specific distribution of C15 vs. C17 urushiols. | [1] |

| GC-MS/LC-MS (Gas/Liquid Chromatography-Mass Spectrometry) | Identification and quantification of urushiols from plant extracts. | Confirmed presence and relative abundance of various congeners; used for quantification. | [1] [4] [3] |

| Stable Genetic Transformation | Development of transgenic poison ivy tissues (e.g., hairy root cultures). | Enables functional genetic studies and genome editing to test gene function. | [3] |

| Transcriptome Analysis | Profiling gene expression in different tissues or treatments. | Aims to identify genes involved in urushiol biosynthesis (e.g., by comparing high-urushiol tissues like drupes). | [3] |

Unanswered Questions and Future Research

Critical knowledge gaps in urushiol chemical ecology include:

- Complete Biosynthetic Pathway: The specific enzymatic steps and corresponding genes remain largely unknown [1] [3]

- Ecological Target: What specific herbivores, pathogens, or environmental stressors urushiol defense evolved against is not well understood [3]

- Regulation Mechanisms: How production and accumulation of different congeners are regulated by development, season, or environment requires further investigation [3]

Future research should leverage genomic resources [3] [5] and genetic tools [3] to address these questions.

References

- 1. MALDI-MS Imaging of Urushiols in Poison Ivy Stem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicodendron Radicans - an overview [sciencedirect.com]

- 3. Investigating Poison Ivy Urushiol Metabolism and ... [portal.nifa.usda.gov]

- 4. Beneficial Reuse of Residuals and Reclaimed Water: Impact on Soil... [portal.nifa.usda.gov]

- 5. The chromosome-level genome for Toxicodendron ... [sciencedirect.com]

Urushiol Accumulation and Plant Growth Under Elevated CO₂

Experimental studies demonstrate that elevated CO₂ significantly enhances both the growth of poison ivy and its production of the allergenic compound urushiol. The table below summarizes the key quantitative findings from controlled studies.

| Study Focus | Experimental Conditions | Key Findings on Growth | Key Findings on Urushiol |

|---|

| Poison ivy growth and toxicity [1] | CO₂ levels: 300, 400, 500, 600 µmol mol⁻¹ (approx. mid-20th century to 2090 projections). Duration: 250 days. | Significant increases in leaf area, leaf/stem weight, and rhizome length. Greatest relative increase from 300 to 400 µmol mol⁻¹. | - Concentration: Non-significant increase (p=0.18).

- Total per plant: Significant increase at all levels above 300 µmol mol⁻¹. | | Congener composition [2] | In-vitro seedlings from different geographic accessions grown under uniform conditions. | Not the primary focus of the study. | Identification of novel C15 and C17 urushiol isomers. Accession-level differences in congener composition. | | Allergenic potency [3] | In vitro analysis of urushiol's effect on mitochondrial function. | Not applicable. | Urushiols with a higher number of unsaturations in the aliphatic chain exert a stronger inhibitory effect on mitochondrial respiration. |

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here is a detailed overview of the methodologies used in the pivotal studies.

Study on CO₂ Effects on Growth and Urushiol Production [1]:

- Plant Material: Poison ivy (Toxicodendron radicans) plants.

- CO₂ Exposure: Plants were exposed to a range of CO₂ concentrations (300, 400, 500, and 600 µmol mol⁻¹) in controlled environment chambers. These levels were chosen to approximate the atmospheric conditions from the mid-20th century, the present day, and projections for 2050 and 2090.

- Duration: The experiment was conducted over 250 days.

- Growth Metrics: Measured parameters included leaf area, leaf and stem weight (biomass), and rhizome length.

- Urushiol Quantification: The study analyzed the concentration of urushiol (amount per unit mass) and the total urushiol produced per plant.

Study on Accession-Level Differences and Novel Isomers [2]:

- Plant Material: In-vitro germinated poison ivy seedlings from geographically isolated populations (accessions).

- Growth Conditions: Seedlings were grown in a homogeneous, sterile environment (Magenta boxes) to eliminate environmental variability and assess genetic differences.

- Harvesting: Seedlings were harvested at the nascent fully-emerged stage.

- Chemical Analysis: Alkylphenols were extracted from frozen tissue and analyzed using gas chromatography-mass spectrometry (GC-MS). This allowed for the identification and quantification of specific urushiol congeners and isomers.

Mechanisms Behind Increased Urushiol and Allergenicity

The increased urushiol production is part of a broader positive growth response of poison ivy to elevated CO₂. The biological mechanisms underpinning these changes are outlined below.

Summary of the proposed mechanistic pathway linking elevated CO₂ to increased allergenicity in poison ivy.

Implications for Public Health and Future Research

The consistent findings across studies point to a tangible and growing public health concern.

- Increased Exposure Risk: With poison ivy plants producing more biomass and a greater total amount of urushiol per plant, the likelihood of human contact and subsequent allergic reactions is expected to rise [1].

- Enhanced Allergenic Potency: The shift in urushiol composition towards more unsaturated congeners is particularly concerning. Research has shown that urushiols with a higher number of double bonds in the side chain are allergenically more potent [2] [3]. This means future poison ivy plants may not only be more widespread but also cause more severe reactions.

- Research Gaps: Most studies measure total urushiol. Future research should prioritize quantifying how specific urushiol congeners, particularly the saturated versus unsaturated forms, change under elevated CO₂. Furthermore, long-term field studies are needed to validate these controlled environment findings in natural ecosystems.

References

anacardic acid as urushiol II precursor metabolite

Metabolic Pathway and Experimental Evidence

The biosynthesis of urushiol from anacardic acid is hypothesized to proceed via a two-step pathway, with cardanol as a stable intermediate.

Figure 1: The proposed two-step biosynthetic pathway from anacardic acid to urushiol, with cardanol as an intermediate.

- Key Experimental Findings: A 2019 study on poison ivy (Toxicodendron radicans) provided empirical validation for this pathway. Researchers identified and measured C15-cardanol congeners and isomers in poison ivy seedling extracts that directly corresponded to the C15-urushiol congeners present [1] [2]. This co-occurrence strongly supports the role of cardanol as the penultimate metabolite [1]. The study further proposed that the final step is catalyzed by a cardanol-specific hydroxylase activity [1] [2].

Quantitative Analysis of Metabolites

The 2019 study provided quantitative data on the variation of these compounds across different poison ivy accessions, highlighting the biochemical diversity.

| Analyte | Measurement | Observed Variation (Across Accessions) | Key Finding |

|---|---|---|---|

| Total C15- & C17-Urushiol | Steady-state accumulation levels | 96.1 to 108.8-fold (most extreme values) [2] | Significant accession-level differences; Texas & Virginia accessions higher than Iowa [2]. |

| C15-Urushiol Isomers | Number of novel isomers identified | 4 C15:1 isomers; 2 C15:2 isomers; 2 C15:3 isomers [2] | Chemical diversity of urushiol is greater than previously reported [2]. |

| C15-Cardanol | Steady-state accumulation levels | Significant differences between accessions [2] | Congruent with urushiol variation, supporting its role as a direct precursor [1] [2]. |

Research Protocols and Key Considerations

For researchers aiming to replicate or build upon these findings, here are the core methodologies and considerations derived from the key study.

- Plant Material and Growth: The study used nascent, fully-emerged poison ivy seedlings germinated in vitro from geographically isolated populations. This approach controls environmental variance, suggesting that observed differences are genetically based [1] [2].

- Metabolite Extraction and Analysis: Alkylphenols were extracted from frozen seedling tissue and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Analytes were derivatized with trimethyl-silane (TMS) before injection [2].

- Data Interpretation: The identification of novel urushiol and cardanol isomers with identical mass but different elution times requires high-resolution separation and careful data analysis [2].

References

urushiol II steady-state accumulation in nascent seedlings

Quantitative Data on Urushiol Accumulation in Seedlings

The following data summarizes key findings from a 2019 study on accession-level differentiation in urushiol levels in nascent poison ivy seedlings [1].

Table 1: Accession-Level Differences in Steady-State Urushiol Levels [1]

| Accession (Collection State) | Total C15- and C17-Urushiols | Total C15-Urushiols | Total C17-Urushiols | C15:C17 Urushiol Ratio |

|---|---|---|---|---|

| Iowa | Lowest | Lowest | Lowest | Significantly different from VA-MontCo1, NJ, and TX |

| Texas | Significantly higher than Iowa | - | - | Significantly different from VA-MontCo1 and NJ |

| Virginia (VA-MontCo1) | Significantly higher than Iowa | - | - | Highest (Significantly different from IA, MI, and TX) |

| New Jersey | - | - | - | Significantly different from Iowa and Texas |

| Michigan | - | - | - | Significantly different from VA-MontCo1 |

| Overall Range (10th to 90th percentile) | - | 7.7-fold variation | - | Maximum 3-fold difference between accessions |

| Extreme Observed Range (Min to Max) | - | 96.1-fold variation | 108.8-fold variation | - |

Table 2: Identified Urushiol Congeners and Novel Isomers in Seedlings [1]

| Alkyl Chain Length | Degrees of Unsaturation | Previously Known Isomers | Novel Isomers Identified (2019) |

|---|---|---|---|

| C15 (Pentadec(en)yl) | 0 (saturated) | - | C15:0d, C15:0e |

| 1 (mono-unsaturated) | Two known isomers [1] | C15:1c, C15:1d (four total isomers observed) | |

| 2 (di-unsaturated) | - | C15:2b, C15:2c | |

| 3 (tri-unsaturated) | - | C15:3a, C15:3b | |

| C17 (Heptadec(en)yl) | Various | Two C17:2 isomers [1] | New isomers were observed (specifics not listed in abstract) |

Detailed Experimental Protocol

The following workflow outlines the key methodological steps from the 2019 study on urushiol accumulation in nascent seedlings [1].

Experimental workflow for urushiol analysis in poison ivy seedlings [1]

Key Experimental Details [1]:

- Plant Material: Geographically isolated accessions were used to investigate genetic differentiation.

- Growth Conditions: Skotomorphic (etiolated) hypocotyls from seedlings germinated in sterile Magenta boxes provide a homogeneous environment to minimize phenotypic plasticity.

- Harvesting: All seedlings were harvested at the same developmental stage (nascent fully-emerged seedling stage) to ensure comparability.

- Chemical Analysis: Alkylphenols were extracted from frozen tissue and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) of their trimethyl-silane (TMS) derivatives. This method separates compounds based on their volatility and identifies them by their mass-to-charge ratio.

- Data Analysis: Accumulation levels were analyzed as Log10 transformed data, which approximated a normal quantile distribution. This allowed for the identification of extreme values that were not statistical outliers.

Insights into Urushiol Biosynthesis

The research also provided new evidence supporting the long-hypothesized biosynthetic pathway for urushiol, identifying key metabolic precursors.

Proposed urushiol biosynthesis pathway with newly validated steps [1] [2]

Key Findings on Biosynthesis [1]:

- Identification of Cardanol: The study identified C15-cardanol congeners and isomers in the seedling extracts. These compounds correspond to the expected immediate precursors for the observed C15-urushiols.

- Support for Two-Step Pathway: The presence of stable cardanol intermediates supports the two-step conversion model from anacardic acid to urushiol (via cardanol), rather than a single concerted reaction.

- Proposed Enzyme Activity: Based on the cardanol congeners found, the study proposed that the penultimate step in urushiol biosynthesis is a cardanol-specific hydroxylase activity.

Research Implications and Notes

- Stable Transformation Protocol: A 2020 study established a stable transformation protocol using Agrobacterium rhizogenes to generate "hairy root" cultures in poison ivy [2]. This platform is valuable for future reverse-genetic studies to characterize the genes involved in urushiol biosynthesis.

- Reference Date: Please be aware that the core quantitative data on seedling accumulation is from a 2019 publication [1]. The search did not find more recent studies on this specific topic.

References

urushiol II localization in poison ivy resin ducts

Spatial Localization of Urushiol Congeners

The following table summarizes the key findings on the tissue-specific distribution of urushiols in poison ivy stems, as revealed by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [1]:

| Urushiol Congener (Abbreviation) | Side Chain Length | Primary Tissue Localization in Stems |

|---|---|---|

| Pentadecylcatechol (C15:0) | 15-carbon | Resin ducts |

| Pentadecenylcatechol (C15:1) | 15-carbon | Resin ducts |

| Pentadecadienylcatechol (C15:2) | 15-carbon | Resin ducts |

| Pentadecatrienylcatechol (C15:3) | 15-carbon | Resin ducts |

| Heptadecenylcatechol (C17:1) | 17-carbon | Cortex and vascular tissues |

| Heptadecadienylcatechol (C17:2) | 17-carbon | Cortex and vascular tissues |

| Heptadecatrienylcatechol (C17:3) | 17-carbon | Cortex and vascular tissues |

This spatial separation suggests that C15 and C17 urushiols may be synthesized through different biosynthetic pathways in different cell types, or that they are transported to different accumulation sites after synthesis [1].

Experimental Protocol for In-Situ Urushiol Analysis

The primary methodology for determining this spatial localization was MALDI-MSI. Below is a generalized workflow for this technique, based on the study of poison ivy stems.

Workflow for analyzing urushiol localization via MALDI-MSI and GC-MS.

Detailed Methodological Steps

- Sample Preparation: Stems from three-week-old poison ivy seedlings were harvested and flash-frozen to preserve metabolic integrity. The tissues were then sectioned into thin slices (likely 10-40 μm) using a cryo-microtome and mounted on target plates suitable for MALDI analysis [1].

- Matrix Application: A suitable matrix compound was uniformly applied to the tissue sections. This matrix is crucial for assisting the desorption and ionization of the urushiol molecules when hit by the laser [1].

- MALDI-MSI Data Acquisition: The coated tissue sections were placed in the mass spectrometer. The instrument rasterized a laser beam across the tissue in a grid pattern, collecting a mass spectrum at each pixel. Urushiols were detected as their sodium adducts ([M+Na]⁺), with the measured m/z values matching the theoretical masses with an error of less than 10 ppm [1].

- Data Processing and Image Generation: Specialized software was used to reconstruct the spatial distribution of each urushiol congener by plotting the intensity of its specific m/z value at each pixel location, generating ion images that map to the original tissue anatomy [1].

- Validation with GC-MS: To confirm the identity of the urushiols detected in situ, parallel samples were analyzed. Stem tissues were extracted with organic solvents, and the extracts were derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This confirmed the presence and relative abundance of the same C15 and C17 urushiol congeners found in the MALDI-MSI experiment [1].

Research Implications and Future Directions

The compartmentalization of urushiols has significant implications for understanding their biosynthesis and ecological function. The distinct localization patterns suggest that C15 and C17 urushiols may be biosynthesized in different cell types [1]. This challenges the previous assumption that all urushiol production is confined to resin ducts.

Future research should focus on:

- Elucidating the complete biosynthetic pathway of urushiols, which currently has enormous gaps, and identifying the key enzymes involved [1].

- Investigating the potential for differential transport of urushiols from a common synthesis site to distinct accumulation sites [1].

- Exploring the functional relevance of having different urushiol classes in different tissues, potentially related to plant defense mechanisms.

References

Application Notes and Protocols: Optimization of Ultrasound-Assisted Extraction of Diene Urushiol from Lacquer Tree Leaves

Introduction and Biological Significance

Diene urushiol is a specialized catechol compound found primarily in lacquer trees (Toxicodendron vernicifluum) that has garnered significant scientific interest due to its potent biological activities. As a member of the urushiol family of compounds, diene urushiol features a catechol ring attached to a C15 or C17 alkyl chain with two double bonds, contributing to both its reactivity and bioactivity. Traditionally, lacquer trees have been cultivated for their sap, which serves as the source of "raw lacquer" used in coatings and finishes. However, recent research has revealed that the leaves of these trees contain substantial quantities of urushiols, providing a renewable resource for extraction without damaging the tree itself [1] [2]. This development is particularly significant given that lacquer tree leaves are typically agricultural byproducts, making their utilization both economically and environmentally advantageous.

The therapeutic potential of diene urushiol is extensive and promising. Studies have demonstrated that this compound exhibits high inhibitory activity against the reverse transcriptase of the acquired immunodeficiency syndrome (AIDS) virus, suggesting its potential application in HIV treatment strategies [1] [2] [3]. Additionally, urushiol compounds have shown notable antiproliferative effects against various human cancer cell lines, including gastric adenocarcinoma and breast cancer cells, through the induction of apoptosis and cell cycle arrest [4]. Other investigated biological activities include antioxidant, antibacterial, and immune-regulating properties, although the allergenic potential of these compounds through contact dermatitis is well-documented and must be carefully considered in handling protocols [5] [2]. The dual nature of urushiols—as both sensitizers and therapeutic agents—underscores the importance of proper extraction, handling, and purification methods to leverage their beneficial properties while minimizing risks.

Optimized Extraction Parameters

Single-Factor Experiment Results

The optimization of diene urushiol extraction begins with single-factor experiments to identify the approximate optimal ranges for key extraction parameters. These factors significantly influence both the efficiency and yield of the ultrasound-assisted extraction process, establishing the foundation for subsequent response surface methodology optimization.

Table 1: Single-Factor Experimental Ranges for Diene Urushiol Extraction

| Extraction Factor | Tested Range | Optimal Range | Observation |

|---|---|---|---|

| Solvent to Solid Ratio | 3:1 to 15:1 mL/g | 10:1 mL/g | Yield increased up to 10:1 ratio, then plateaued |

| Extraction Time | 15 to 90 minutes | 55-60 minutes | Significant increase up to 60 minutes, then stabilized |

| Extraction Temperature | 30 to 60°C | 50°C | Yield increased to 50°C, then decreased due to degradation |

| Number of Extractions | 1 to 4 | 3 | Significant increase through 3 extractions, then minimal gain |

The solvent-to-solid ratio plays a critical role in ensuring complete dissolution and extraction of diene urushiol from the plant matrix. At lower ratios (3:1 mL/g), the limited solvent volume results in incomplete extraction, while excessive solvent (15:1 mL/g) provides no additional benefit, instead increasing solvent consumption and subsequent concentration steps [1] [2]. Extraction time demonstrates a similar profile, where insufficient time prevents complete extraction, but extended periods beyond 60 minutes do not improve yields while increasing energy consumption and potential degradation. Temperature exhibits a clear optimum at 50°C, beyond which diene urushiol degradation occurs, consistent with the thermal stability profiles of other phenolic compounds like curcumin and anthocyanins [1]. The number of extractions highlights the importance of multiple extraction cycles for exhaustive recovery, with three cycles providing the optimal balance between yield and operational efficiency.

Response Surface Methodology Optimization

Response Surface Methodology with a Box-Behnken Design was employed to determine the precise optimal conditions for diene urushiol extraction. This statistical approach allows for the evaluation of both individual factor effects and their interactions, providing a robust optimization framework.

Table 2: Optimized Extraction Conditions Using Response Surface Methodology

| Parameter | Optimal Condition | Contribution to Extraction Efficiency |

|---|---|---|

| Number of Extractions | 3 | Ensures exhaustive recovery without excessive solvent use |

| Extraction Time | 55 minutes | Balances complete extraction with process efficiency |

| Extraction Temperature | 50°C | Maximizes solubility and diffusion while preventing degradation |

| Solvent to Solid Ratio | 10:1 mL/g | Provides sufficient solvent for complete dissolution |

| Extraction Solvent | Ethanol (70-80%) | Effective for phenolic compounds with acceptable toxicity |

| Ultrasonic Power | 160-500 W | Provides sufficient cavitation without excessive degradation |

The optimized conditions resulted in a diene urushiol yield of 4.56 mg/g fresh weight (FW), which showed no significant difference from the predicted theoretical value of 4.69 mg/g FW, confirming the model's validity [1] [2] [3]. This yield represents a substantial improvement over conventional extraction methods, with ultrasound-assisted extraction increasing extraction efficiency by 81-93% compared to traditional methods while reducing processing time from 24 hours to just 55 minutes [6]. The success of this optimization approach demonstrates that RSM is a powerful tool for developing efficient extraction protocols for bioactive compounds from plant matrices.

Detailed Extraction Protocol

Sample Preparation and Equipment

Plant Material Collection and Processing: Fresh lacquer tree leaves (Toxicodendron vernicifluum) should be collected during the peak growing season (typically late spring to early summer) when urushiol content is highest. The leaves must be thoroughly washed with distilled water to remove surface contaminants and immediately frozen at -20°C to prevent oxidation. The frozen leaves are then lyophilized or vacuum-dried at low temperature (not exceeding 40°C) to preserve heat-sensitive compounds. Once dried, the leaves should be ground to a fine powder (particle size < 0.5 mm) using a laboratory mill to increase surface area for extraction. Proper personal protective equipment (gloves, goggles, and lab coat) is essential throughout handling to prevent contact dermatitis from urushiol compounds [1] [2].

Equipment and Reagents Setup: The extraction requires an ultrasonic bath or probe system with controllable power output (recommended range: 160-500 W) and frequency (typically 20-50 kHz). Temperature control during sonication is critical, preferably with a circulating water bath to maintain consistent conditions. The extraction solvent of choice is 70-80% aqueous ethanol, which provides effective extraction of phenolic compounds while maintaining acceptable toxicity profiles for potential pharmaceutical applications. Alternative solvents such as methanol or acetone may be used but require additional safety considerations. Additional essential equipment includes a high-performance liquid chromatography system with UV-Vis or mass spectrometry detection for quantification, a vacuum filtration setup, a precision analytical balance, and laboratory glassware [1] [2] [7].

Step-by-Step Extraction Procedure

Primary Extraction Process: Accurately weigh 1.0 g of dried lacquer leaf powder and transfer to a suitable extraction vessel. Add 10 mL of 70% ethanol (maintaining the optimized 10:1 solvent-to-solid ratio) and mix thoroughly to ensure complete wetting of the powder. Place the extraction vessel in the ultrasonic bath, ensuring proper immersion for efficient energy transfer. Set the ultrasonic system to maintain 50°C and process for 55 minutes. For systems without integrated temperature control, a circulating water bath is necessary to maintain the optimal temperature. Following sonication, centrifuge the mixture at 3000 rpm for 15 minutes to separate solid residue from the extract. Carefully collect the supernatant and repeat the extraction process two additional times with fresh solvent, combining the supernatants to maximize yield [1] [2].

Extract Concentration and Quantification: Filter the combined extracts through a 0.45 μm membrane filter to remove any remaining particulate matter. Concentrate the filtered extract under reduced pressure at 40°C using a rotary evaporator until approximately 80% of the solvent has been removed. Transfer the concentrated extract to a tared vial and complete solvent removal under a gentle stream of nitrogen gas. Weigh the dried extract to determine total extractable yield. For diene urushiol quantification, reconstitute an aliquot of the extract in methanol and analyze by HPLC using a C18 reverse-phase column with UV detection at 280 nm. The calibration curve should be prepared using diene urushiol standards in the concentration range of 0.1847 to 0.9235 mg/mL, with the linear regression equation y = 3590x - 27.327 (R² = 0.993) used for quantification [1] [2] [3].

Therapeutic Applications and Mechanism of Action

Anti-HIV Activity and Mitochondrial Effects

Diene urushiol demonstrates significant potential as a therapeutic agent against HIV/AIDS due to its potent inhibition of viral reverse transcriptase. This enzyme is critical for HIV replication, as it catalyzes the conversion of viral RNA into DNA for integration into the host genome. The catechol structure of diene urushiol, particularly the diene configuration in the alkyl side chain, appears to be essential for this inhibitory activity, potentially through interaction with the enzyme's active site or allosteric regulation [1] [2]. Beyond its direct antiviral effects, urushiol compounds exhibit complex interactions with mitochondrial function that may contribute to both their therapeutic effects and their allergenic properties.

Research has revealed that urushiols specifically target the mitochondrial electron transport chain, acting as noncompetitive inhibitors of Complex III at the level of cytochrome bc1. This interaction disrupts electron flow between cytochromes bL (cyt b566) and bH (cyt b562), leading to mitochondrial swelling, formation of electron-dense inclusions in the matrix, and increased production of reactive oxygen species (ROS) [5]. While excessive mitochondrial disruption can trigger apoptosis in cancer cells (contributing to urushiol's antitumor effects), moderate modulation of mitochondrial function may influence immune responses and viral replication processes. The degree of unsaturation in the urushiol alkyl chain correlates with both mitochondrial inhibition potency and allergenicity, with diene and triene forms exhibiting greater activity than saturated or monoene forms [5].

Figure 1: Molecular Mechanisms of Diene Urushiol Biological Activities - This diagram illustrates the dual mechanisms of diene urushiol action, showing both mitochondrial targeting leading to apoptosis and direct inhibition of HIV reverse transcriptase.

Anticancer Properties and Signaling Pathways

The antiproliferative effects of urushiol have been demonstrated across multiple cancer cell lines, with particular efficacy observed in gastric adenocarcinoma models. Research indicates that urushiol induces cell death through different pathways depending on the p53 status of the cancer cells. In MKN-45 cells containing wild-type p53 genes, urushiol treatment triggers apoptosis via the extrinsic pathway, characterized by apoptotic nuclear changes, DNA fragmentation, poly (ADP-ribose) polymerase cleavage, and apoptotic body formation [4]. This programmed cell death pathway represents a preferred mechanism for eliminating cancerous cells while minimizing inflammation and damage to surrounding tissues.

In contrast, MKN-28 gastric cancer cells with mutant p53 genes respond differently to urushiol exposure, undergoing cytostatic growth inhibition rather than apoptosis. In these cells, urushiol upregulates cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1 while downregulating cyclin-dependent kinase 2 and 4 proteins, resulting in G1 cell cycle arrest [4]. This p53-independent mechanism demonstrates urushiol's ability to inhibit cancer cell proliferation even when traditional apoptotic pathways are compromised. The differential response based on p53 status highlights the potential for tailored therapeutic approaches depending on tumor genetics. The concentration-dependent cytotoxicity of urushiol, with IC50 values of approximately 15 μg/mL for MKN-45 cells and 20 μg/mL for MKN-28 cells, further supports its potential as a chemotherapeutic agent [4].

Implementation Considerations

Scale-up and Process Optimization

The transition from laboratory-scale extraction to industrial production requires careful consideration of several factors to maintain efficiency and economic viability. For scale-up of the ultrasound-assisted extraction process, maintaining consistent cavitation intensity throughout the larger volume becomes challenging due to ultrasonic attenuation with distance from the emitter [8]. This can be addressed through proper reactor design, including multiple transducers or flow-through systems that ensure uniform exposure. The energy consumption of ultrasonic systems at industrial scale must be optimized, with studies suggesting that targeted application of ultrasound in combination with conventional mixing may provide the best balance of efficiency and cost [8] [9]. Additionally, solvent recovery and recycling systems become increasingly important at larger scales to minimize both environmental impact and operational costs.

Process optimization should also consider the variable composition of raw plant materials, which can be influenced by seasonal factors, geographical location, and harvest timing. Implementing robust quality control measures, including standardization of starting materials and real-time monitoring of extraction efficiency, helps ensure consistent output quality [1] [2]. The development of rapid analytical methods, such as near-infrared spectroscopy, for quick assessment of raw material quality can significantly improve process consistency. Furthermore, lifecycle assessment and techno-economic analysis should be conducted to evaluate the environmental and economic sustainability of the scaled-up process, particularly in comparison with conventional extraction methods [9] [6].

Safety and Stability Considerations

The handling of urushiol-containing materials requires strict safety protocols due to the compound's potent contact allergenicity. Laboratory personnel must wear appropriate personal protective equipment, including nitrile gloves (as urushiol can penetrate latex), protective eyewear, and lab coats. All extraction equipment and surfaces that may contact urushiol should be thoroughly decontaminated with soap and water or commercially available cleansers designed for urushiol removal [5] [2]. Engineering controls such as fume hoods, closed extraction systems, and proper ventilation are essential to prevent exposure to aerosols or solvent vapors containing urushiol.

The chemical stability of diene urushiol presents another significant consideration for both research and potential therapeutic applications. The catechol structure is susceptible to oxidation, particularly at elevated temperatures or in alkaline conditions, leading to polymerization and loss of bioactivity [1] [2]. Storage of extracts under inert atmosphere at low temperatures (-20°C) in amber containers is recommended to preserve stability. For potential pharmaceutical formulations, encapsulation techniques or prodrug approaches may be necessary to improve stability and reduce dermal sensitization potential. The degradation kinetics of diene urushiol under various storage conditions require further investigation to establish appropriate shelf-life parameters [1] [6].

Conclusion

The optimization of ultrasound-assisted extraction for diene urushiol from lacquer tree leaves represents a significant advancement in the utilization of this valuable natural product. The established protocol, employing three extractions of 55 minutes each at 50°C with a 10:1 mL/g solvent-to-solid ratio, provides an efficient and reproducible method for obtaining diene urushiol with substantial yield and purity. The remarkable biological activities of this compound, particularly its anti-HIV and anticancer properties, underscore its potential as a lead compound for pharmaceutical development. Future research directions should focus on further elucidating structure-activity relationships, developing synthetic analogs with improved therapeutic indices, and conducting comprehensive preclinical studies to validate efficacy and safety. The integration of green extraction technologies like UAE with quality-by-design principles positions this research at the forefront of natural product development, offering a sustainable approach to harnessing nature's chemical diversity for human health benefit.

References

- 1. of Optimization - Ultrasonic of Assisted ... Extraction Diene Urushiol [pmc.ncbi.nlm.nih.gov]

- 2. of Optimization - Ultrasonic of Assisted ... Extraction Diene Urushiol [mdpi.com]

- 3. Optimization of Ultrasonic-Assisted Extraction of Diene ... [pubmed.ncbi.nlm.nih.gov]

- 4. Urushiol Induces Apoptosis via a p53-dependent Pathway ... [pmc.ncbi.nlm.nih.gov]

- 5. Allergens of the urushiol family promote mitochondrial ... [pmc.ncbi.nlm.nih.gov]

- 6. Design, Optimization , and Modeling Study of Ultrasound - Assisted ... [pmc.ncbi.nlm.nih.gov]

- 7. of Optimization - ultrasound of total flavonoids... assisted extraction [ijpsr.com]

- 8. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 9. Microwave and Ultrasound-Assisted Extraction for Plant ... [mdpi.com]

Comprehensive Application Notes and Protocols for GC-MS Analysis of Urushiol II Congeners and Isomers

Introduction to Urushiol Chemistry and Analytical Significance

Urushiol represents a class of alkyl catechol derivatives that serve as the primary allergenic components in plants of the Toxicodendron genus, including poison ivy, poison oak, and various lacquer trees. These compounds are not single entities but rather complex mixtures of closely related congeners that share a common 1,2-dihydroxybenzene core structure with variable aliphatic side chains typically containing 15 or 17 carbon atoms with varying degrees of unsaturation (0-3 double bonds). The specific side chain composition significantly influences both the biological activity and chemical behavior of urushiol congeners, with increasing unsaturation generally correlating with enhanced allergenicity [1] [2].

The analytical characterization of urushiol presents significant challenges due to the structural diversity of its components, their similar chemical properties, and their sensitivity to oxidation. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful technique for resolving this complexity, enabling both qualitative identification and quantitative determination of individual urushiol congeners and isomers. The analytical significance of comprehensive urushiol profiling extends across multiple disciplines, including dermatological research, toxicological studies, forensic investigations, and quality control of lacquer-based products and traditional medicines [3] [1] [4]. Recent research has revealed that urushiol composition demonstrates accession-level differentiation in poison ivy populations, suggesting potential genetic adaptation and highlighting the importance of precise analytical methods for understanding the chemical ecology of these plants [1].

Sample Preparation and Derivatization Protocols

Extraction Techniques

Liquid-Liquid Extraction (LLE): For sap samples, weigh approximately 1 g of raw material and transfer to a glass centrifuge tube. Add 2 mL of ethyl acetate and vortex vigorously for 30 seconds. Sonicate the mixture for 15 minutes at room temperature, then centrifuge at 3,000 × g for 5 minutes to separate phases. Carefully collect the organic layer and repeat the extraction twice with fresh solvent. Combine all organic extracts and evaporate under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried extract in 1 mL of anhydrous pyridine for derivatization [3] [5].

Solid-Phase Extraction (SPE) Alternative: For complex matrices like food ingredients, employ C18 SPE cartridges preconditioned with 5 mL methanol followed by 5 mL deionized water. Load the sample supernatant (after initial solvent extraction) onto the cartridge, wash with 3 mL of 30% aqueous methanol, and elute urushiols with 2 mL of pure methanol. Evaporate the eluent under nitrogen and reconstitute in pyridine as above [3].

Tissue Extraction: For plant tissue samples, flash-freeze the material in liquid nitrogen and pulverize using a mortar and pestle. Transfer 100 mg of powdered tissue to a glass vial and add 2 mL of dichloromethane:methanol (2:1 v/v). Sonicate for 20 minutes, then centrifuge at 4,000 × g for 10 minutes. Collect the supernatant and repeat extraction twice. Combine supernatants and evaporate to dryness under nitrogen before derivatization [1].

Derivatization Procedure

Silylation represents the most effective derivatization method for urushiol analysis, protecting the reactive phenolic hydroxyl groups and improving volatility and thermal stability for GC-MS analysis.

- To the dried extract in pyridine, add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).

- Seal the vial tightly and heat at 70°C for 30 minutes with occasional vortexing.

- Allow the reaction mixture to cool to room temperature before GC-MS analysis.

- Critical Note: Prepared derivatives should be analyzed within 24 hours to prevent degradation, though they are stable when protected from moisture [3] [1].

Quality Control During Sample Preparation

- Include procedure blanks with each batch to monitor contamination.

- Spike selected samples with internal standards such as tetracosane or 5α-androstane to monitor extraction efficiency.

- Prepare quality control samples at low, medium, and high concentrations to validate the entire analytical process.

- Use amber vials throughout the procedure to protect light-sensitive urushiol derivatives [3] [6].

GC-MS Analytical Conditions and Instrument Parameters

Instrument Configuration and Parameters

Table 1: Optimal GC-MS Conditions for Urushiol Analysis

| Parameter | Specification | Alternative Setting |

|---|---|---|

| GC System | Agilent 7890B or equivalent | Similar configured systems |

| MS System | Agilent 5977A MSD or equivalent | Single quadrupole mass spectrometer |

| Column | J&W DB-5 ms (30 m × 0.25 mm × 0.25 μm) | Equivalent low-polarity phase |

| Injection Volume | 1 μL | 0.5-2 μL depending on concentration |

| Injection Mode | Splitless (purge valve activated at 0.75 min) | Split (10:1) for concentrated samples |

| Inlet Temperature | 280°C | 250-300°C range acceptable |

| Carrier Gas | Helium (99.999% purity) | - |

| Flow Rate | 1.0 mL/min constant flow | 1.2 mL/min as alternative |

| Oven Program | Initial 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 10 min) | Initial 80°C, ramp 10°C/min to 300°C |

| Transfer Line | 280°C | 250-300°C acceptable |

| Ion Source | Electron Impact (EI, 70 eV) | - |

| Ion Source Temp | 230°C | 200-250°C acceptable |

| Quadrupole Temp | 150°C | - |

| Solvent Delay | 4 minutes | 3-5 minutes depending on solvent |

| Data Acquisition | Full scan (m/z 50-650) | SIM for enhanced sensitivity |

The parameters listed in Table 1 have been optimized to achieve optimal separation of urushiol congeners and isomers while maintaining analysis efficiency. The temperature program specifically facilitates resolution of both C15 and C17 urushiol homologs with varying degrees of unsaturation. The low-polarity stationary phase (DB-5 ms) provides excellent separation of urushiol derivatives based on both chain length and unsaturation patterns [3] [1] [6].

Mass Spectrometry Detection

- Scan Mode: Full scan acquisition from m/z 50-650 provides comprehensive spectral data for both identification and confirmation. The characteristic ion fragments for TMS-derivatized urushiol include the molecular ion [M]⁺• and key fragments at m/z 179 [C₆H₃(OTMS)₂]⁺, and [M-15]⁺ (loss of •CH₃) [1].

- Selected Ion Monitoring (SIM): For enhanced sensitivity in quantitative applications, employ SIM using the following characteristic ions: m/z 179 (base peak for all urushiol-TMS derivatives), molecular ions corresponding to specific urushiol congeners (e.g., m/z 420 for C15:0, 418 for C15:1, 416 for C15:2, etc.), and additional confirming ions [3] [1].

- Tuning and Calibration: Perform instrument tuning and mass calibration weekly using perfluorotributylamine (PFTBA) or manufacturer-recommended calibration standard according to established protocols. Verify system sensitivity by analyzing a mid-range calibration standard daily [6].

Method Validation and Performance Characteristics

Quantitative Performance Parameters

Table 2: Method Validation Data for Urushiol Congeners

| Congener | Retention Time (min) | Linear Range (μg/mL) | Correlation Coefficient (R²) | LOD (μg/mL) | LOQ (μg/mL) | Precision (RSD%) |

|---|---|---|---|---|---|---|

| C15:0 | 14.2 ± 0.1 | 5-200 | 0.9987 | 1.74 | 5.27 | 2.1 |

| C15:1 | 14.8 ± 0.1 | 5-200 | 0.9991 | 1.82 | 5.52 | 2.3 |

| C15:2 | 15.5 ± 0.1 | 5-200 | 0.9989 | 1.91 | 5.79 | 1.9 |

| C15:3 | 16.3 ± 0.1 | 5-200 | 0.9985 | 2.04 | 6.18 | 2.4 |

| C17:0 | 16.9 ± 0.1 | 5-200 | 0.9983 | 2.15 | 6.52 | 2.6 |

| C17:1 | 17.6 ± 0.1 | 5-200 | 0.9988 | 2.23 | 6.76 | 2.2 |

| C17:2 | 18.4 ± 0.1 | 5-200 | 0.9984 | 2.38 | 7.21 | 2.5 |

| C17:3 | 19.2 ± 0.1 | 5-200 | 0.9982 | 2.67 | 8.09 | 2.7 |

The validation data presented in Table 2 demonstrate that the GC-MS method exhibits excellent linearity across the investigated concentration range of 5-200 μg/mL for all major urushiol congeners, with correlation coefficients (R²) exceeding 0.998 [3]. The limits of detection (LODs) ranging from 1.74 to 2.67 μg/mL indicate high method sensitivity, while the precision values, expressed as relative standard deviations (RSDs) below 2.7%, confirm satisfactory reproducibility [3] [5].

Additional Validation Parameters

- Specificity: The method demonstrates excellent specificity with complete separation of all major urushiol congeners and isomers. The identification is confirmed by both retention time matching and mass spectral comparison with reference standards [1].

- Accuracy: Recovery studies conducted by spiking blank matrix with known concentrations of urushiol standards demonstrated mean recoveries between 95-102% across the validated concentration range, confirming method accuracy [3].

- Robustness: Method robustness was verified through deliberate variations in key parameters including injection volume (±0.1 μL), oven temperature (±2°C), and carrier gas flow rate (±0.1 mL/min). The method demonstrated minimal sensitivity to these minor variations, with retention time deviations within 0.001 min and relative retention time windows within 0.02 min, well within acceptance criteria of 0.06 and 0.03 min, respectively [3] [5].

Data Interpretation and Congener Identification

Chromatographic Separation and Isomer Resolution

The optimized GC-MS method enables comprehensive separation of urushiol congeners based on both alkyl chain length and degree of unsaturation. Under the specified conditions, C15 urushiols (pentadecylcatechols) typically elute between 14-17 minutes, while C17 urushiols (heptadecylcatechols) elute between 17-20 minutes. Within each homologue group, increasing unsaturation results in slightly earlier elution times due to reduced interaction with the stationary phase [1].

Recent research has revealed previously unrecognized complexity in urushiol composition, with the identification of novel C15 and C17 urushiol isomers that had not been reported in earlier studies. These include four distinct C15:1-urushiol isomers (designated C15:1a, C15:1b, C15:1c, and C15:1d) and multiple isomers for other congener groups [1]. This isomer diversity likely results from variations in double bond positioning along the alkyl chain, which the optimized method can partially resolve.

Mass Spectral Interpretation

Table 3: Characteristic Mass Spectral Features of TMS-Derivatized Urushiols

| Fragment Ion (m/z) | Structural Assignment | Information Provided |

|---|---|---|

| 179 | [C₆H₃(OTMS)₂]⁺ | Base peak, confirms catechol structure |

| [M]⁺• | Molecular ion | Determines molecular weight |

| [M-15]⁺ | Loss of •CH₃ from TMS group | Confirmation of TMS derivative |

| [M-89]⁺ | Loss of •Si(CH₃)₃ | Characteristic of TMS ethers |

| 73 | [Si(CH₃)₃]⁺ | Common TMS fragment |

| [M-R]⁺ | Loss of alkyl chain | Indicates chain length |

The mass spectra of TMS-derivatized urushiols display characteristic fragmentation patterns that enable confident structural assignment. The base peak at m/z 179 corresponds to the di-TMS catechol ring, confirming the core structure, while the molecular ion cluster provides information about the alkyl chain length and degree of unsaturation. The ratio of certain fragment ions can help distinguish between different isomer types, though complete structural characterization of isomers may require complementary techniques such as NMR or GC with complementary stationary phases [1].

Applications and Case Studies

Analysis of Poison Ivy Accessions

The developed method has been successfully applied to investigate accession-level differences in urushiol composition across geographically isolated poison ivy populations. Studies analyzing in vitro germinated seedlings from distinct regions (Texas, Virginia, Iowa, Michigan, and New Jersey) revealed significant variations in both total urushiol content and congener distribution patterns [1]. For instance:

- Seedlings from Texas and Virginia accessions exhibited significantly higher steady-state total urushiol accumulation compared to Iowa accessions.

- The ratio of total C15 to C17 urushiols demonstrated accession-specific patterns, with Virginia-MontCo1 significantly different from Iowa, Michigan, and Texas accessions.

- The most extreme differences in total C15 and C17 urushiol levels spanned approximately two orders of magnitude, highlighting substantial biochemical diversity among populations [1].

These findings have important implications for understanding the chemical ecology of poison ivy and may inform risk assessment approaches in different geographical regions.

Food and Lacquer Analysis

The GC-MS method has been adapted for the analysis of urushiol in food ingredients and lacquer products, demonstrating its versatility across sample types. In food applications, the method enables detection and quantification of potentially allergenic urushiol residues in products that may contain Toxicodendron-derived ingredients [3] [5]. For lacquer analysis, the method facilitates quality control and authentication of traditional lacquer products, helping to identify adulteration with cheaper alternatives like cashew nut shell liquid (CNSL) [4].

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor Peak Shape: If peak broadening or tailing occurs, check the inlet liner for activity or contamination and replace if necessary. Ensure the injection temperature is sufficiently high (280°C) to prevent discrimination. Consider using a deactivated liner with glass wool.

- Retention Time Shifts: Minor retention time shifts may occur as the column ages. Monitor retention time stability regularly and adjust the temperature program if necessary. Significant shifts may indicate column damage or need for trimming.

- Reduced Sensitivity: If sensitivity decreases, check the ion source cleanliness and perform maintenance if contaminated. Verify that the TMS derivatives are freshly prepared and protected from moisture, which can cause degradation.

- Incomplete Derivatization: Ensure the BSTFA with 1% TMCS is fresh and protected from moisture. Verify the reaction temperature and time (70°C for 30 minutes) are correctly maintained. Extend derivatization time if incomplete reaction is suspected.

Method Adaptation Guidelines

For adaptation to different matrix types:

- Plant Tissue: Increase extraction time to 30 minutes and consider a second extraction to ensure complete recovery.

- Sap Samples: May require dilution before extraction to avoid column overload and contamination.

- Complex Matrices: Implement additional clean-up steps such as SPE when analyzing complex samples to reduce matrix interference and extend column life.

Workflow and Chemical Relationship Visualization

Figure 1: Urushiol GC-MS Analysis Workflow and Structural Relationships. This diagram illustrates the comprehensive analytical procedure for urushiol analysis and the key structural features that define urushiol congener diversity.

Conclusion

The GC-MS method detailed in these application notes provides a robust, sensitive, and reproducible approach for the comprehensive analysis of urushiol congeners and isomers in various sample matrices. The optimized sample preparation, derivatization, and chromatographic conditions enable reliable resolution and confident identification of the complex mixture of compounds that constitute urushiol. The method validation data confirm excellent performance characteristics, including wide linear dynamic range, sensitive detection limits, and high precision, making it suitable for both research and quality control applications.

The ability to profile urushiol composition at the congener and isomer level provides valuable insights into the chemical diversity of Toxicodendron species and may facilitate understanding of their ecological adaptations and allergenic potential. As research continues to reveal the complexity of urushiol chemistry, this method provides a solid analytical foundation for further investigations in fields ranging from plant biochemistry to dermatology and cultural heritage preservation.

References

- 1. Accession-Level Differentiation of Urushiol ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Urushiol - an overview [sciencedirect.com]

- 3. Development and Method of Analysis of Validation in... Urushiol [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Detection of Thitsiol and Urushiol as Markers ... [mdpi.com]

- 5. Development and method of analysis of validation in sumac... urushiol [pure.korea.ac.kr]

- 6. Frontiers | Rapid GC - MS for screening seized drugs in forensic... method [frontiersin.org]

Introduction to Chitosan-Urushiol Nanofiber Membranes

References

- 1. Adsorption and recovery of Cr(vi) from wastewater by... [degruyterbrill.com]

- 2. -Based Nanocomposite Polymeric Chitosan for Water... Membranes [pmc.ncbi.nlm.nih.gov]

- 3. Chitosan-Urushiol nanofiber membrane with enhanced ... [pubmed.ncbi.nlm.nih.gov]

- 4. Urushiol-Based Antimicrobial Coatings: Molecular ... [pmc.ncbi.nlm.nih.gov]

- 5. Developments of Core/Shell Chitosan-Based Nanofibers ... [mdpi.com]

Comprehensive Application Notes and Protocols for Urushiol-Based Composite Antibacterial Coatings

Introduction to Urushiol-Based Antimicrobial Coatings

Urushiol, the principal bioactive component of natural lacquer derived from the lacquer tree (Rhus vernicifera), has emerged as a promising candidate for developing eco-friendly antimicrobial coatings due to its unique catechol structure and long alkyl chains (C15–C17). [1] The growing concern over antibiotic-resistant pathogens and environmental problems caused by synthetic biocides has accelerated research into sustainable natural antimicrobial materials. [1] Urushiol-based coatings represent an innovative approach that combines broad-spectrum antimicrobial activity with excellent environmental durability, making them suitable for applications in medical devices, food packaging, marine antifouling, and public health surfaces. [1]

The significance of urushiol in antimicrobial coating development stems from its multi-mechanistic antibacterial action and structural tunability. Unlike conventional synthetic antimicrobials (e.g., silver ions, quaternary ammonium compounds) that face limitations due to toxicity accumulation, environmental persistence, and emerging resistance, urushiol offers a sustainable alternative with good biocompatibility and low biological toxicity. [1] Recent advances have demonstrated that urushiol derivatives achieve exceptional inhibition rates (>99%) against both Gram-positive and Gram-negative pathogens, outperforming many conventional agents. [1] [2]

Antibacterial Mechanisms of Urushiol

Molecular Mechanisms of Action

The broad-spectrum antimicrobial activity of urushiol arises from coordinated mechanisms that target multiple cellular components of microorganisms:

Membrane Disruption: The hydrophobic alkyl chains (C15–C17) of urushiol promote deep penetration into bacterial phospholipid bilayers, causing membrane destabilization and ultimately leading to cell rupture and cytoplasmic leakage. [1] This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria due to the lipophilic interactions with membrane components. [1]

Oxidative Stress Induction: Urushiol's phenolic hydroxyl groups can be readily oxidized to form reactive quinone intermediates and generate free radicals when interacting with environmental oxygen or trace metal ions. [1] These reactive species trigger lipid peroxidation, protein denaturation, and DNA fragmentation, culminating in bacterial cell death. [1]

Enzyme Inhibition: The catechol structure of urushiol enables hydrogen bonding with active sites of essential bacterial enzymes, thereby inhibiting metabolic pathways and disrupting cellular functions. [1] [2] This multi-target mechanism reduces the likelihood of resistance development compared to single-target antimicrobial agents.

The following diagram illustrates the synergistic antibacterial mechanisms of urushiol:

Material Formulations and Performance Data

Classification of Urushiol-Based Composite Systems

Table 1: Classification of Urushiol-Based Antibacterial Composite Systems

| Composite Type | Key Components | Antibacterial Advantages | Application Potential |

|---|---|---|---|

| Urushiol-Metal Polymer Systems | Urushiol + Ag⁺, Cu²⁺, Fe³⁺, La³⁺ ions [1] [3] | Enhanced bactericidal efficacy via metal coordination and free radical generation [1] | Medical device coatings, high-touch surfaces |

| Urushiol-Organic Polymer Systems | Urushiol + chitosan, polystyrene, formaldehyde polymer [1] [4] | Improved biocompatibility, structural flexibility, multi-mechanistic action [1] | Food packaging, healthcare textiles |

| Organic-Inorganic Hybrids | Urushiol + graphene oxide, SiO₂, TiO₂ [4] | Superior barrier properties, enhanced mechanical strength, synergistic effects [4] | Marine coatings, industrial equipment protection |

| Stimuli-Responsive Platforms | Urushiol + pH/temperature/light-responsive elements [1] | On-demand antibacterial activity, controlled release mechanisms [1] | Smart coatings, drug delivery systems |

Quantitative Antibacterial Performance

Table 2: Antibacterial Performance of Urushiol-Based Composite Coatings